molecular formula C20H27N2O+ B078136 Ambutonium CAS No. 14007-49-9

Ambutonium

Cat. No. B078136
CAS RN: 14007-49-9
M. Wt: 311.4 g/mol
InChI Key: KFZMXOLSYABOSE-UHFFFAOYSA-O
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Description

Ambutonium, also known as N,N-dimethyl-3-[(1-oxo-9-octadecenyl)amino]propan-1-aminium chloride, is a novel cationic amphiphile that has been synthesized and studied for its potential applications in scientific research. It is a quaternary ammonium compound that is structurally similar to other surfactants, but with unique properties that make it a promising candidate for a variety of applications.

Scientific Research Applications

Neutron Activation Analysis and Radioelement Production

Ambutonium, in the form of Americium–Beryllium (Am-Be), is utilized in neutron activation analysis. This process is fundamental in fields such as chemistry, physics, geology, archaeology, medicine, and environmental monitoring. By modeling studies aimed at increasing the neutron thermal flux of Am-Be sources, significant advancements in neutron activation analysis have been achieved. This facilitates the production of radio-elements with short half-lives, thereby enhancing the efficiency and scope of research in these areas (Didi et al., 2017).

Advancements in Biomedical Research

Ambutonium isotopes like Tritium (3H) are extensively used in biological research. Accelerator Mass Spectrometry (AMS) has been applied to quantify Tritium in milligram-sized biological samples, significantly improving detection limits compared to traditional methods. This advancement has a profound impact on the biological research community, offering enhanced sensitivity and precision in various studies ranging from drug metabolism to nutrition research (Dingley & Chiarappa-Zucca, 2002).

Radioanalytical Chemistry

In radioanalytical chemistry, ambutonium compounds like thorium are separated and concentrated from aqueous solutions for radiometric determination. Techniques like cloud point extraction (CPE) are employed for this purpose. These methods are essential for the radiometric analysis of elements like thorium in water solutions, contributing significantly to environmental monitoring and safety assessments (Constantinou & Pashalidis, 2011).

Mass Spectrometric Analysis

The mass spectrometric analysis of Americium, an element of the ambutonium group, is crucial for understanding its solution chemistry and nuclear waste management. Techniques like thermal ionization mass spectrometry (TIMS) and inductively coupled plasma source mass spectrometry (ICPMS) are employed for determining isotope ratios and concentration in complex samples. These studies are vital for developing complexing agents to separate minor actinides like Americium from lanthanides, playing a significant role in nuclear technology and waste management (Aggarwal, 2018).

properties

CAS RN

14007-49-9

Product Name

Ambutonium

Molecular Formula

C20H27N2O+

Molecular Weight

311.4 g/mol

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-ethyl-dimethylazanium

InChI

InChI=1S/C20H26N2O/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3,(H-,21,23)/p+1

InChI Key

KFZMXOLSYABOSE-UHFFFAOYSA-O

SMILES

CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N

Canonical SMILES

CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N

synonyms

N-(3,3-Diphenyl-3-carbamoylpropyl)-N,N-dimethylethanaminium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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